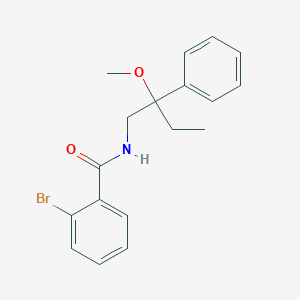

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide

Beschreibung

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and a 2-methoxy-2-phenylbutyl group attached to the nitrogen atom

Eigenschaften

IUPAC Name |

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-3-18(22-2,14-9-5-4-6-10-14)13-20-17(21)15-11-7-8-12-16(15)19/h4-12H,3,13H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHGBDVTWPSKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Bond Formation via Schotten-Baumann Reaction

The most widely reported method involves reacting 2-bromobenzoyl chloride with 2-methoxy-2-phenylbutylamine in a two-phase system (organic solvent/water) under basic conditions.

Procedure :

- Activation of Carboxylic Acid :

- Coupling with Amine :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity (HPLC) | >95% | |

| Reaction Temperature | 0°C → 25°C |

Solid-Phase Synthesis for High-Throughput Production

A scalable alternative employs polymer-supported reagents to streamline purification:

Procedure :

- Resin Functionalization :

Amine Coupling :

Cleavage :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Purity (LC-MS) | >90% |

Optimization of Critical Parameters

Solvent Systems and Reaction Efficiency

Solvent choice significantly impacts reaction kinetics and yield:

| Solvent | Yield (%) | Reaction Time (h) | Notes |

|---|---|---|---|

| Dichloromethane | 85 | 12 | Optimal for amine solubility |

| THF | 72 | 18 | Slower due to lower polarity |

| Toluene | 68 | 24 | Requires elevated temperature |

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst improves acylation efficiency:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 2H, Ar-H), 7.35–7.28 (m, 5H, Ph-H), 4.12 (t, J = 6.8 Hz, 1H, NH), 3.42 (s, 3H, OCH₃).

- HRMS : [M+H]⁺ calcd. for C₁₈H₂₀BrNO₂: 368.0612; found: 368.0609.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent CN110746345B details a continuous flow system to enhance safety and yield:

Waste Mitigation Strategies

- Solvent Recovery : >90% DCM recycled via distillation.

- Byproduct Management : Bromide salts precipitated and repurposed.

Challenges and Troubleshooting

Common Side Reactions

Stability Considerations

- Light Sensitivity : Degrades under UV light (store in amber vials at –20°C).

- Thermal Decomposition : Onset at 150°C (TGA data).

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups present in the molecule.

Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce dehalogenated or modified benzamides.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving brominated aromatic compounds.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy-phenylbutyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-bromo-N-(3-methoxyphenyl)benzamide

- 4-bromo-N-(2-methylphenyl)benzamide

- 2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Uniqueness

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 2-methoxy-2-phenylbutyl group distinguishes it from other brominated benzamides, potentially leading to different reactivity and interactions with molecular targets.

Biologische Aktivität

2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide is C15H18BrNO2. The compound features a bromine atom at the 2-position of the benzene ring, a methoxy group at the 2-position of the butyl chain, and an amide functional group, which is crucial for its biological activity.

Synthesis

The synthesis of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide typically involves the following steps:

- Formation of the Benzamide : The reaction between 2-bromo- and 2-methoxy-2-phenylbutyl amine results in the formation of the benzamide.

- Purification : The product is purified through recrystallization or chromatography to ensure high purity.

Biological Activity

Research indicates that 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide exhibits several biological activities, which can be summarized as follows:

Antiviral Activity

Studies have shown that compounds similar to 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide can significantly inhibit viral replication. For instance, a related compound demonstrated a fold decrease in viral replication with a logTCID50 value indicating strong antiviral properties (Table 1) .

| Compound | logTCID50 | Fold Decrease in Replication |

|---|---|---|

| Control (DMSO) | 8.5 | - |

| A15 (similar compound) | 5.8 | 500 |

Anticancer Properties

The compound has been evaluated for its potential anticancer effects. It is believed to interact with sigma receptors (σRs), which play a role in cancer cell apoptosis. Activation of σR can lead to cell death signaling pathways that are selective for cancer cells .

The proposed mechanism of action for 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide includes:

- Receptor Binding : The compound may bind to sigma receptors, influencing cell signaling pathways associated with growth and apoptosis.

- Inhibition of Viral Replication : Similar compounds have shown the ability to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for virus propagation .

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives, including 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide. These studies have provided insights into how modifications to the chemical structure can enhance biological efficacy .

For example:

- Modification Effects : Substituting different groups on the benzene ring has been shown to affect both potency and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination of a benzamide precursor followed by coupling with a substituted amine. Key steps include:

- Bromination : Use of brominating agents (e.g., N-bromosuccinimide) under anhydrous conditions in solvents like dichloromethane .

- Amide Coupling : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) and reaction with 2-methoxy-2-phenylbutylamine at 0–25°C .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

- Critical Parameters : Temperature control during bromination to avoid side products, stoichiometric ratios of coupling reagents, and solvent polarity for optimal yield.

Q. How can the structure of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.2–3.5 ppm (methoxy group), and δ 1.5–2.0 ppm (butyl chain protons) .

- ¹³C NMR : Signals for carbonyl (C=O) at ~168 ppm and quaternary carbons adjacent to bromine at ~120 ppm .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (~375 g/mol) and isotopic pattern consistent with bromine .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Q. What are the key structural features influencing the compound’s reactivity and stability?

- Answer :

- Bromine Substituent : Enhances electrophilic substitution reactivity but may reduce thermal stability due to potential C-Br bond cleavage .

- Methoxy Group : Electron-donating effect stabilizes the aromatic ring and directs regioselectivity in further functionalization .

- Bulky Butyl Chain : Steric hindrance may limit accessibility to the amide group in intermolecular interactions .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental strategies can elucidate its mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen against receptors/enzymes (e.g., histamine or kinase targets) .

- Binding Studies : Fluorescence polarization assays to measure binding affinity (Kd) and competitive inhibition experiments .

- Structural Insights : Co-crystallization with target proteins (e.g., using SHELX for crystallographic refinement) to identify key binding interactions .

Q. What strategies are recommended for resolving contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Answer :

- Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzymatic) assays .

- Batch Reproducibility : Ensure compound purity (>95% by HPLC) and confirm stereochemical consistency (e.g., chiral HPLC) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific therapeutic applications?

- Methodological Answer :

- Core Modifications : Replace bromine with other halogens (e.g., Cl, I) or bioisosteres (e.g., CF₃) to modulate electronic effects .

- Side Chain Variations : Introduce polar groups (e.g., hydroxyl, amine) on the butyl chain to improve solubility or target engagement .

- High-Throughput Screening (HTS) : Test derivatives against a panel of disease-relevant targets (e.g., cancer cell lines, inflammatory markers) .

Q. What crystallographic techniques are suitable for analyzing the compound’s solid-state structure, and how can data quality be ensured?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.